Guignardone J
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Overview
Description
Guignardone J is a secondary metabolite isolated from the endophytic fungus Phyllosticta capitalensis This compound belongs to the class of meroterpenoids, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Guignardone J is typically isolated from the endophytic fungus Phyllosticta capitalensis. The isolation process involves culturing the fungus under specific conditions, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction from fungal cultures. Further research is needed to develop efficient and cost-effective methods for industrial production.
Chemical Reactions Analysis
Types of Reactions: Guignardone J undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced analogues with different biological properties.
Scientific Research Applications
Guignardone J has shown promise in several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists aiming to develop new derivatives with enhanced properties.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases, although more research is needed to fully understand its medical applications.
Mechanism of Action
Guignardone J is part of a family of meroterpenoids, which includes compounds such as Guignardone A, Guignardone B, and Guignardone I . These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its distinct molecular structure and specific bioactive properties, which set it apart from other meroterpenoids.
Comparison with Similar Compounds
- Guignardone A
- Guignardone B
- Guignardone I
Properties
Molecular Formula |
C17H24O5 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(1R,3aR,5S,7R,9aS)-5,7-dihydroxy-7-(hydroxymethyl)-3a-methyl-1-prop-1-en-2-yl-2,3,5,6,9,9a-hexahydro-1H-cyclopenta[b]chromen-8-one |
InChI |
InChI=1S/C17H24O5/c1-9(2)10-4-5-16(3)12(10)6-11-14(22-16)13(19)7-17(21,8-18)15(11)20/h10,12-13,18-19,21H,1,4-8H2,2-3H3/t10-,12-,13-,16+,17+/m0/s1 |
InChI Key |
NDRMXJQIHGDADJ-AWKHGQQRSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]2([C@H]1CC3=C(O2)[C@H](C[C@](C3=O)(CO)O)O)C |
Canonical SMILES |
CC(=C)C1CCC2(C1CC3=C(O2)C(CC(C3=O)(CO)O)O)C |
Origin of Product |
United States |
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